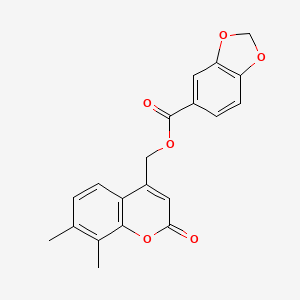
(7,8-Dimethyl-2-oxochromen-4-yl)methyl 1,3-benzodioxole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7,8-Dimethyl-2-oxochromen-4-yl)methyl 1,3-benzodioxole-5-carboxylate, commonly known as DMC, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. DMC belongs to the family of coumarin derivatives and has been synthesized using different methods.
科学的研究の応用
DMC has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMC has been shown to exhibit anticancer, antiviral, and antibacterial activities. In agriculture, DMC has been found to have insecticidal and fungicidal activities. In material science, DMC has been used as a building block for the synthesis of various compounds with potential applications in the field of organic electronics and optoelectronics.
作用機序
The mechanism of action of DMC is not fully understood, but it has been suggested that it acts through various pathways such as inhibition of DNA synthesis, induction of apoptosis, and inhibition of enzyme activity.
Biochemical and Physiological Effects:
DMC has been found to have various biochemical and physiological effects such as inhibition of cell proliferation, induction of cell cycle arrest, and inhibition of angiogenesis. In addition, DMC has been found to have low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of using DMC in lab experiments is its easy synthesis and availability. In addition, DMC has been found to have low toxicity and high bioavailability, making it a safe and effective compound for use in various experiments. However, one of the limitations of using DMC in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research and development of DMC. One of the future directions is the synthesis of DMC analogs with improved properties such as increased solubility and higher potency. Another future direction is the investigation of the mechanism of action of DMC to better understand its potential applications in various fields. Furthermore, the development of new methods for the synthesis of DMC and its analogs can lead to the discovery of new compounds with potential applications in medicine, agriculture, and material science.
合成法
DMC can be synthesized using various methods such as the Knoevenagel condensation reaction, the Perkin reaction, and the Pechmann condensation reaction. The Knoevenagel condensation reaction involves the reaction of salicylaldehyde and malonic acid in the presence of a base to form the intermediate compound, which is then reacted with 3,4-methylenedioxyphenylacetonitrile to yield DMC. The Perkin reaction involves the reaction of salicylaldehyde with an acid anhydride in the presence of a base to form the intermediate compound, which is then reacted with 3,4-methylenedioxyphenylacetonitrile to yield DMC. The Pechmann condensation reaction involves the reaction of resorcinol with an acid anhydride in the presence of a base to form the intermediate compound, which is then reacted with 3,4-methylenedioxyphenylacetonitrile to yield DMC.
特性
IUPAC Name |
(7,8-dimethyl-2-oxochromen-4-yl)methyl 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-11-3-5-15-14(8-18(21)26-19(15)12(11)2)9-23-20(22)13-4-6-16-17(7-13)25-10-24-16/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPJUVDITYUQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)COC(=O)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7,8-Dimethyl-2-oxochromen-4-yl)methyl 1,3-benzodioxole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)
![N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B7540495.png)

![[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)
![N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine](/img/structure/B7540509.png)
![3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7540514.png)
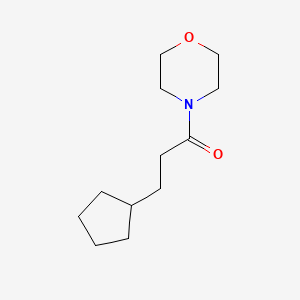
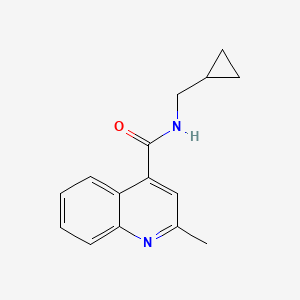
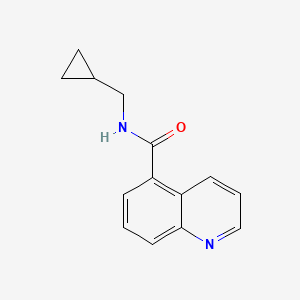

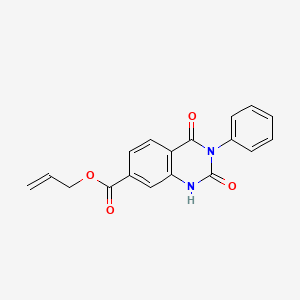
![4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)
![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)